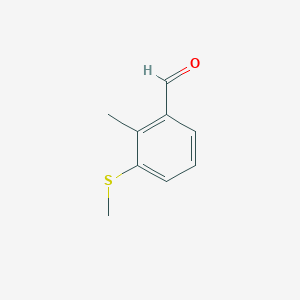

2-Methyl-3-(methylthio)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry and Organosulfur Compounds

Aromatic aldehydes are a cornerstone of organic chemistry, characterized by a formyl group (-CHO) directly attached to an aromatic ring. acs.orgmdma.chorganic-chemistry.org This functional group imparts a rich reactivity, making them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. acs.org The carbonyl group in aromatic aldehydes is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, allowing for extensive derivatization. acs.org

The presence of a methylthio (-SCH3) group places 2-Methyl-3-(methylthio)benzaldehyde within the broad and vital class of organosulfur compounds. wikipedia.org These compounds are ubiquitous in nature and play a critical role in biochemistry, with two of the twenty common amino acids, cysteine and methionine, containing sulfur. wikipedia.org In medicinal chemistry, sulfur-containing scaffolds are found in a significant number of FDA-approved drugs. uwindsor.cagoogle.com The sulfur atom can influence a molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. wikipedia.org The development of novel synthetic methods for creating organosulfur compounds is an active area of research. acs.orgnih.govsciencedaily.comresearchgate.net

Historical Development of Synthetic Approaches to Substituted Benzaldehydes

The synthesis of benzaldehyde (B42025) and its derivatives has a rich history, with numerous methods developed over the years. Early methods often relied on the oxidation of toluene (B28343) or the hydrolysis of benzal chloride. britannica.comgoogle.com For substituted benzaldehydes, classical named reactions have been instrumental. These include:

The Gattermann-Koch reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid, typically with a copper(I) chloride and aluminum chloride catalyst. ncert.nic.in

The Vilsmeier-Haack reaction: This reaction employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to formylate electron-rich aromatic rings. wikipedia.orgchemistrysteps.comwikipedia.orgyoutube.com The reactive species, the Vilsmeier reagent, is an electrophilic iminium salt. chemistrysteps.comwikipedia.org

The Reimer-Tiemann reaction: This reaction is used to ortho-formylate phenols using chloroform (B151607) in a basic solution.

The Duff reaction: This involves the formylation of activated aromatic compounds, like phenols, using hexamethylenetetramine.

More modern approaches have focused on improving regioselectivity and functional group tolerance. Directed ortho-metalation (DoM) has emerged as a powerful strategy. uwindsor.cawikipedia.orgharvard.edu In this method, a directing metalation group (DMG) on the aromatic ring, which is often a heteroatom-containing functional group, directs an organolithium reagent to deprotonate the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile, such as dimethylformamide, to introduce a formyl group with high regioselectivity. wikipedia.orgthieme-connect.de This technique is particularly relevant to the synthesis of this compound.

Contemporary Research Landscape for this compound and its Derivatives

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications based on the activities of related compounds. Substituted benzaldehydes and organosulfur compounds are frequently investigated for their biological activities.

For instance, derivatives of 4-(methylthio)benzaldehyde (B43086) have been synthesized and evaluated for their antibacterial and antioxidant properties. sciencedaily.com Schiff bases derived from 4-(methylthio)benzaldehyde have shown activity against various bacterial strains and demonstrated free radical scavenging capabilities. sciencedaily.com

Furthermore, the benzimidazole (B57391) scaffold, which can be synthesized from ortho-substituted phenylenediamines (potentially accessible from derivatives of this compound), is a "privileged structure" in medicinal chemistry. mdma.chwikipedia.org Benzimidazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdma.chwikipedia.org The biological activity of these compounds is highly dependent on the substitution pattern on the benzimidazole ring system. acs.org

Given these precedents, this compound represents a valuable, though currently under-explored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and derivatization of this compound could lead to the discovery of new molecules with interesting biological and physical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

2-methyl-3-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C9H10OS/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3 |

InChI Key |

AIJRPZWLAYQHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1SC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 Methylthio Benzaldehyde

Chemo- and Regioselective Synthesis Routes to 2-Methyl-3-(methylthio)benzaldehyde

The precise placement of functional groups is a critical aspect of synthesizing this compound. Chemo- and regioselective strategies ensure that reactions occur at the desired positions on the aromatic ring, avoiding the formation of unwanted isomers.

Multi-step Synthetic Pathways from Diverse Starting Materials

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound from simpler, readily available precursors. libretexts.org This strategy allows for the sequential introduction and modification of functional groups, offering a high degree of control over the final product's structure.

One common approach involves the nitration of a benzaldehyde (B42025) derivative, followed by a series of transformations to introduce the methyl and methylthio groups at the correct positions. trine.edu For instance, starting with benzaldehyde, a nitration reaction can be performed to yield 3-nitrobenzaldehyde. trine.edu Subsequent steps would then focus on the reduction of the nitro group and the introduction of the methyl and methylthio substituents. The choice of reagents and reaction conditions at each stage is crucial for maximizing the yield and purity of the desired product. trine.edu

Another pathway might begin with a different starting material, such as indene, which can be converted to an indanone intermediate. stackexchange.com Through a series of reactions including oxidation, cyclization, and functional group manipulations, the target benzaldehyde derivative can be obtained. stackexchange.com The adaptability of multi-step synthesis allows chemists to choose a route based on the availability of starting materials and the desired scale of production.

A generalized multi-step synthetic sequence might involve the following transformations:

Introduction of a directing group: A functional group is introduced to the benzene (B151609) ring to direct subsequent substitutions to the desired positions.

Functional group interconversions: The directing group is chemically modified to the desired substituent.

Introduction of remaining substituents: The final functional groups are added to the aromatic ring.

The following table outlines a hypothetical multi-step synthesis to illustrate the concept:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Toluene (B28343) | HNO₃, H₂SO₄ | 2-Nitrotoluene | Nitration |

| 2 | 2-Nitrotoluene | Fe, HCl | 2-Aminotoluene (o-Toluidine) | Reduction of nitro group |

| 3 | o-Toluidine | NaNO₂, HCl; CuSCN | 2-Thiocyanatotoluene | Sandmeyer reaction |

| 4 | 2-Thiocyanatotoluene | NaOH, CH₃I | 2-(Methylthio)toluene | Thiolation and Methylation |

| 5 | 2-(Methylthio)toluene | CrO₃, Ac₂O | This compound | Oxidation of methyl group |

One-Pot Methodologies for Enhanced Efficiency in this compound Formation

One-pot syntheses offer a more streamlined and efficient alternative to traditional multi-step processes by combining multiple reaction steps into a single reaction vessel. nih.gov This approach minimizes the need for isolating and purifying intermediates, which can lead to significant savings in time, resources, and waste generation. nih.gov

For the synthesis of substituted benzaldehydes, a one-pot procedure could involve the sequential addition of reagents to a single reaction mixture. For example, a multi-component reaction could bring together three or more reactants in a single step to form a complex product. rasayanjournal.co.in While specific one-pot methods for this compound are not extensively documented in the provided search results, the principles of one-pot synthesis are widely applicable in organic chemistry.

A hypothetical one-pot synthesis for a related structure, 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one, demonstrates the potential of this methodology. This reaction combines phenyl hydrazine (B178648), 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid in a single pot, catalyzed by p-toluenesulfonic acid, to achieve a high yield in a short reaction time. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by providing milder reaction conditions, increasing reaction rates, and enhancing selectivity. mdpi.com Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound and its precursors.

Transition Metal-Catalyzed Routes to this compound

Transition metals such as palladium, copper, and rhodium are widely used to catalyze a variety of C-C and C-heteroatom bond-forming reactions. nih.gov These reactions are instrumental in constructing the carbon skeleton and introducing the methylthio group in this compound.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, can be employed to form the C-C bond between the aromatic ring and the methyl group. mdpi.com In a hypothetical route, a suitably substituted aryl halide could be coupled with an organometallic reagent containing the methyl group in the presence of a palladium catalyst.

Similarly, copper-catalyzed reactions are effective for forming C-S bonds. A C-S cross-coupling reaction could be used to introduce the methylthio group onto the aromatic ring by reacting an aryl halide with a methylthiolate source.

The following table summarizes some relevant transition metal-catalyzed reactions:

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | Aryl halide, Organoboron reagent | C-C |

| Negishi Coupling | Palladium or Nickel | Aryl halide, Organozinc reagent | C-C |

| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | C-N |

| C-S Cross-Coupling | Copper or Palladium | Aryl halide, Thiol | C-S |

Organocatalytic and Acid-Promoted Strategies for this compound Precursors

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. These catalysts can promote a wide range of transformations with high enantioselectivity. While direct organocatalytic methods for the final synthesis of this compound are not detailed in the provided results, they can be instrumental in preparing key precursors.

Acid-promoted reactions are also crucial in various synthetic steps. For example, the cyclization step in the synthesis of certain heterocyclic precursors can be promoted by acids. nih.gov In the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one, p-toluenesulfonic acid is used as a catalyst. nih.gov

Green Chemistry Principles in the Production of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubmdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound to enhance sustainability.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of a synthesis. mdpi.com

Catalysis: The use of catalysts, both transition metal-based and organocatalytic, is a cornerstone of green chemistry as it allows for more efficient reactions with less waste. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. One-pot and multi-component reactions are excellent examples of atom-economical processes. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. encyclopedia.pub

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example through mechanochemical methods like ball milling, can eliminate solvent waste entirely. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Solvent-Free Syntheses and Environmentally Benign Conditions

The chemical industry is progressively shifting towards greener manufacturing processes to minimize its environmental footprint. A significant aspect of this transition is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry are being applied to the synthesis of structurally similar compounds, suggesting potential pathways for the target molecule.

One such approach involves the use of solid acid catalysts. For instance, a patent for the preparation of the isomeric 4-methylthiobenzaldehyde (B8764516) describes an environmentally friendly method that utilizes a solid superacid catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅). rug.nlgoogle.com This method proceeds with high atom economy and generates almost no waste, making it an attractive green alternative. rug.nlgoogle.com The reaction is carried out using thioanisole (B89551) and carbon monoxide as raw materials, and the solid catalyst can be easily recovered and reused, further enhancing its environmental credentials. rug.nlgoogle.com

Another strategy for promoting environmentally benign conditions is the replacement of hazardous solvents with less toxic alternatives. A patented method for preparing 2-methyl-3-biphenylmethanol, a related compound, highlights the substitution of tetrahydrofuran (B95107) (THF) with toluene. chemrxiv.orggoogle.com This change is significant as toluene is generally considered a more environmentally friendly solvent than THF. While not a solvent-free approach, this demonstrates a conscious effort to reduce the use of more harmful substances in chemical synthesis.

These examples for related compounds pave the way for the development of greener synthetic routes for this compound. Future research could focus on adapting solid catalyst technology or exploring other solvent-free reaction conditions, such as mechanochemistry or reactions in supercritical fluids, to develop a truly sustainable manufacturing process for this important benzaldehyde derivative.

Atom Economy and Sustainability Considerations in this compound Manufacturing

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comrsc.org A higher atom economy signifies a more sustainable process, as it indicates that a larger proportion of the starting materials is incorporated into the final product, thereby minimizing waste generation. primescholars.comrsc.org

In the context of this compound manufacturing, achieving high atom economy is a key sustainability goal. The aforementioned patented synthesis of 4-methylthiobenzaldehyde from thioanisole and carbon monoxide is highlighted as having a high reaction atom economy. rug.nlgoogle.com This is a significant advantage over traditional synthetic methods that may generate substantial amounts of byproducts.

Table 1: Key Sustainability Metrics in Chemical Synthesis

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | The measure of the efficiency of a reaction in converting reactants to the desired product. | A high atom economy indicates minimal waste generation and efficient use of resources. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | A low E-factor is desirable, signifying a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials used (reactants, solvents, reagents, etc.) to the mass of the final product. | A lower PMI reflects a more sustainable and efficient manufacturing process. |

| Life Cycle Assessment (LCA) | A comprehensive analysis of the environmental impacts of a product or process throughout its entire life cycle. | An LCA can identify areas for improvement in the sustainability of this compound production. |

This table provides a conceptual overview of key sustainability metrics. Specific values for the synthesis of this compound would require detailed process data.

Continuous Flow Chemistry and Microreactor Applications in this compound Synthesis

Continuous flow chemistry and microreactor technology are revolutionizing the synthesis of fine chemicals, offering significant advantages over traditional batch processing. vapourtec.combath.ac.uk These technologies enable reactions to be carried out in a continuous stream within small, well-defined channels, leading to improved control over reaction parameters, enhanced safety, and greater scalability. vapourtec.combath.ac.uk While specific applications for the synthesis of this compound are not yet widely reported, the successful application of these techniques to the synthesis of benzaldehyde and its derivatives demonstrates their immense potential. google.commit.edugoogle.com

A patented continuous flow method for preparing benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride in a microchannel reactor highlights the potential for significantly reducing reaction times, from hours to minutes, while also minimizing equipment loss and environmental pollution. google.com Another study reports the continuous synthesis of benzaldehyde through the ozonolysis of styrene (B11656) in a micro-packed bed reactor, achieving a high yield of approximately 93% with a short liquid residence time. vapourtec.com This method is presented as a sustainable, safe, and efficient alternative to traditional batch ozonolysis. vapourtec.com

Furthermore, the selective photocatalytic synthesis of benzaldehyde in microcapillaries with an immobilized catalyst has been demonstrated. bath.ac.uk This approach offers a user-friendly, "plug-and-play" system that can be reused, avoiding catalyst blockage and the need for downstream separation. bath.ac.uk The use of microreactors in the multistep synthesis of amides from alcohols and amines, proceeding through an aldehyde intermediate, further showcases the versatility of this technology. mit.edu

The application of continuous flow and microreactor technologies to the synthesis of this compound could lead to a more efficient, safer, and sustainable manufacturing process. The precise control over reaction conditions afforded by these systems could potentially improve yields, reduce the formation of byproducts, and facilitate the use of novel and more environmentally friendly reaction pathways.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzaldehyde Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Excellent control over temperature, pressure, and mixing. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. vapourtec.com |

| Scalability | Often challenging, requiring redesign of reactors and processes. | More straightforward, typically by running multiple reactors in parallel. |

| Efficiency | Can be lower due to side reactions and work-up procedures. | Often higher yields and selectivity due to precise control. vapourtec.comgoogle.com |

| Environmental Impact | Can generate significant waste and use large volumes of solvents. | Reduced waste generation and potential for solvent-free or greener solvent systems. google.com |

This table presents a general comparison. The specific advantages of continuous flow synthesis would need to be evaluated for the particular reaction used to produce this compound.

Mechanistic Investigations of 2 Methyl 3 Methylthio Benzaldehyde Transformations

Reaction Mechanism Elucidation for Carbonyl Group Transformations

The carbonyl group of the aldehyde is a primary center for chemical reactivity due to its polarization, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. ncert.nic.in This inherent electronic character dictates its participation in a wide array of transformations.

Nucleophilic Addition Pathways to the Aldehyde Moiety of 2-Methyl-3-(methylthio)benzaldehyde

The most characteristic reaction of aldehydes is nucleophilic addition. pressbooks.pub The mechanism commences with the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub Aromatic aldehydes like this compound are generally less reactive than their aliphatic counterparts because the resonance effect of the benzene (B151609) ring reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

The reaction can proceed with both negatively charged and neutral nucleophiles. Common nucleophilic addition reactions applicable to this compound include the formation of cyanohydrins, hemiacetals, and imines.

Table 1: Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Intermediate/Product Type | General Mechanism |

|---|---|---|

| Cyanide (HCN) | Cyanohydrin | Nucleophilic attack by CN⁻ on the carbonyl carbon, followed by protonation of the alkoxide intermediate. |

| Alcohol (R'OH) | Hemiacetal/Acetal (B89532) | Acid-catalyzed attack by the alcohol to form a hemiacetal, which can then react with a second alcohol molecule to form an acetal. |

| Primary Amine (R'NH₂) | Imine (Schiff Base) | Nucleophilic addition of the amine to form a carbinolamine, followed by acid-catalyzed dehydration. |

| Grignard Reagent (R'MgX) | Secondary Alcohol | Attack by the carbanionic R' group on the carbonyl carbon, followed by acidic workup to protonate the resulting alkoxide. youtube.com |

Oxidation-Reduction Mechanisms Involving this compound

The aldehyde functional group can be readily oxidized or reduced.

Oxidation: Aldehydes are susceptible to oxidation, typically yielding carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can effect this transformation. ncert.nic.inresearchgate.net The reaction generally proceeds through a hydrate (B1144303) intermediate which is then oxidized. Studies on various substituted benzaldehydes have shown that the reaction is first order with respect to both the aldehyde and the oxidant. researchgate.netresearchgate.net

Reduction: The carbonyl group can undergo reduction to form either a primary alcohol or a methylene (B1212753) group.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to 2-Methyl-3-(methylthio)benzyl alcohol. ncert.nic.in This occurs via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation.

Deoxygenation to Hydrocarbon: The complete reduction of the aldehyde group to a methyl group, yielding 1,2-dimethyl-3-(methylthio)benzene, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. ncert.nic.in The Wolff-Kishner reduction involves the formation of a hydrazone intermediate which, upon heating with a strong base, eliminates nitrogen gas to form the hydrocarbon.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | 2-Methyl-3-(methylthio)benzoic acid | Oxidation of the aldehyde, often via a hydrate intermediate. researchgate.netresearchgate.net |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-Methyl-3-(methylthio)benzyl alcohol | Nucleophilic addition of a hydride ion, followed by protonation. ncert.nic.in |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1,2-Dimethyl-3-(methylthio)benzene | Formation of a hydrazone followed by base-catalyzed elimination of N₂. ncert.nic.in |

| Clemmensen Reduction | Zn(Hg), HCl | 1,2-Dimethyl-3-(methylthio)benzene | Mechanism is complex and thought to involve radical intermediates on the surface of the zinc amalgam. |

Aromatic Ring Reactivity and Substitution Patterns of this compound

The reactivity and orientation of substitution on the benzene ring are dictated by the electronic properties of the existing substituents. libretexts.org

Electrophilic Aromatic Substitution on this compound

In electrophilic aromatic substitution (EAS), the directing effects of the three substituents on the ring determine the position of the incoming electrophile.

-CHO (Aldehyde group): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C5). libretexts.orguomustansiriyah.edu.iq

-CH₃ (Methyl group): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. It is an ortho, para director. stackexchange.comechemi.com

-SCH₃ (Methylthio group): This group is considered an activating, ortho, para director. While it is inductively electron-withdrawing, its ability to donate a lone pair of electrons from the sulfur atom via resonance is the dominant effect, activating the ortho and para positions.

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this case, the methylthio group is a stronger activator than the methyl group. The aldehyde group deactivates the ring, making EAS reactions slower than for benzene itself. libretexts.org The directing effects of the activating groups (-SCH₃ and -CH₃) reinforce each other to an extent, while opposing the deactivating group (-CHO). The primary sites of electrophilic attack would be the positions that are ortho or para to the activating groups and not strongly deactivated. The C4 and C6 positions are ortho and para to the methylthio group, respectively, and the C6 position is also ortho to the methyl group. The C5 position is meta to the deactivating aldehyde group. Therefore, the C4 and C6 positions are the most likely sites for electrophilic attack, with the final product distribution also being influenced by steric hindrance. masterorganicchemistry.com

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|

| -CHO (at C1) | Deactivating (meta-director) | Directs to C5 | - |

| -CH₃ (at C2) | Activating (ortho, para-director) | Directs to C4, C6 | C4, C6 |

| -SCH₃ (at C3) | Activating (ortho, para-director) | Directs to C1, C5 | C5 |

Nucleophilic Aromatic Substitution on Activated Derivatives of this compound

Nucleophilic aromatic substitution (SₙAr) is generally unfavorable on electron-rich benzene rings. wikipedia.org For SₙAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com

The parent compound, this compound, would not readily undergo SₙAr because it lacks both a suitable leaving group and sufficient activation. However, a derivative could be made reactive. For instance, if an EAS reaction (e.g., nitration) were to introduce a nitro group, and a halogen were present at an appropriate position, SₙAr could become feasible. For example, in a hypothetical derivative like 4-chloro-2-methyl-5-nitro-3-(methylthio)benzaldehyde, the chloro group is para to the strongly electron-withdrawing nitro group, making the C4 position susceptible to attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Sulfur-Centered Reactivity of the Methylthio Group in this compound

The sulfur atom of the methylthio group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation of the Sulfur Atom: The methylthio group can be oxidized to a methylsulfinyl group (-SOCH₃) and subsequently to a methylsulfonyl group (-SO₂CH₃). This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. Each oxidation step increases the electron-withdrawing nature of the substituent, which in turn would further deactivate the aromatic ring towards electrophilic substitution.

Other Reactions: The methylthio group is generally stable, but under specific catalytic conditions, the C-S bond can be cleaved. For instance, certain nickel-catalyzed reactions involving Grignard reagents can replace aryl methylthio groups with alkyl or aryl groups. acs.org Additionally, recent advances have focused on metal-catalyzed methylthiolation of aryl electrophiles, highlighting the importance of the aryl-SMe bond in synthetic chemistry. rsc.orgrsc.org

Table 4: Reactions Involving the Methylthio Group

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | -SOCH₃ (Sulfoxide) | Increases the electron-withdrawing character of the substituent. |

| Further Oxidation | H₂O₂, m-CPBA (excess) | -SO₂CH₃ (Sulfone) | Creates a strong electron-withdrawing group. |

| C-S Bond Cleavage | Grignard Reagents, Ni-catalyst | Replacement of -SCH₃ | Functional group interconversion. acs.org |

Oxidation Pathways of the Methylthio Moiety in this compound

The methylthio group in this compound is susceptible to oxidation, a reaction that can proceed through various pathways depending on the oxidant and reaction conditions. The oxidation of aryl thioethers typically leads to the formation of sulfoxides and subsequently sulfones. researchgate.net

The selective oxidation of the sulfide (B99878) is a key challenge, as the aldehyde group is also prone to oxidation. However, certain reagents and conditions allow for chemoselective oxidation of the sulfur atom. For instance, the use of mild oxidants can favor the formation of the corresponding sulfoxide (B87167), 2-Methyl-3-(methylsulfinyl)benzaldehyde. Stronger oxidizing agents or harsher conditions can lead to the formation of the sulfone, 2-Methyl-3-(methylsulfonyl)benzaldehyde.

The mechanism of thioether oxidation often involves an initial nucleophilic attack by the sulfur atom on the oxidizing agent. For example, in the oxidation by hydrogen peroxide, a common and environmentally benign oxidant, the reaction proceeds via a nucleophilic attack of the sulfur on the peroxide oxygen.

A generalized mechanism for the oxidation of an aryl methyl thioether to its corresponding sulfoxide and sulfone can be proposed.

Step 1: Formation of the Sulfoxide: The thioether acts as a nucleophile, attacking the oxidant (e.g., a peroxy acid or hydrogen peroxide) to form a sulfoxide and the reduced form of the oxidant.

Step 2: Formation of the Sulfone: The sulfoxide can undergo further oxidation, where it acts as a nucleophile, to yield the corresponding sulfone.

Research on the oxidation of various aryl thioethers has provided insights into the factors governing selectivity. For example, the oxidation of aryl 1-methyl-1-phenylethyl sulfides with nonheme iron(IV)-oxo complexes proceeds via an electron transfer-oxygen rebound mechanism. nih.gov This suggests that radical cation intermediates may also play a role in the oxidation of this compound under certain conditions.

The following table summarizes the expected oxidation products of this compound.

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Mild Oxidant (e.g., NaIO₄) | 2-Methyl-3-(methylsulfinyl)benzaldehyde |

| This compound | Strong Oxidant (e.g., H₂O₂, KMnO₄) | 2-Methyl-3-(methylsulfonyl)benzaldehyde |

Metal Coordination and Ligand Exchange Involving the Sulfur Atom of this compound

The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers. wikipedia.org The presence of the aldehyde group in proximity may allow for chelation, where both the sulfur and the aldehyde oxygen coordinate to the same metal ion, forming a stable chelate ring.

The coordination chemistry of thioether-containing ligands is extensive. Thioethers are generally considered soft ligands and prefer to bind to soft metal ions such as Pd(II), Pt(II), and Hg(II). researchgate.net The coordination can occur in a monodentate fashion through the sulfur atom or in a bidentate fashion if another coordinating group is suitably positioned.

In the case of this compound, the potential for chelation involving the sulfur and the aldehyde oxygen would depend on the steric and electronic properties of the metal center and the ligand. The formation of a five- or six-membered chelate ring is generally favored.

Ligand exchange reactions are also a key aspect of the coordination chemistry of this compound. A coordinated this compound ligand can be displaced by other ligands, and the kinetics and thermodynamics of these exchange processes provide valuable information about the stability of the metal-ligand bond.

The coordination of the aldehyde group to a metal can occur in an η¹-fashion through the oxygen atom or in an η²-fashion involving the C=O double bond. wikipedia.org The η¹-mode is more common with Lewis acidic metal centers, while the η²-mode is favored by electron-rich, low-valent metals.

The table below outlines potential coordination modes of this compound with various metal ions.

| Metal Ion | Potential Coordination Mode |

| Pd(II) | Monodentate (S-coordination) or Bidentate (S, O-chelation) |

| Pt(II) | Monodentate (S-coordination) or Bidentate (S, O-chelation) |

| Ru(II) | Monodentate (S-coordination) or Bidentate (S, O-chelation) |

| Rh(I) | Monodentate (S-coordination) or Bidentate (S, O-chelation) |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural features. The rates of its reactions, such as oxidation or condensation of the aldehyde group, will be affected by the electronic and steric effects of the methyl and methylthio substituents.

Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are sensitive to the nature and position of the substituents on the aromatic ring. nih.govacs.org For example, the oxidation of monosubstituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate is first order with respect to both the benzaldehyde (B42025) and the oxidant. nih.gov The presence of electron-donating groups generally accelerates the reaction, while electron-withdrawing groups have a retarding effect.

Thermodynamic data, such as the enthalpy and entropy of reaction, provide insights into the feasibility and spontaneity of transformations. The thermodynamics of benzaldehyde oxidation have been studied, providing a basis for understanding the energetic changes involved in the conversion of this compound to its corresponding carboxylic acid. researchgate.net

The following table presents a hypothetical comparison of relative reaction rates for the oxidation of substituted benzaldehydes, which can be used to infer the reactivity of this compound.

| Compound | Relative Rate of Oxidation |

| Benzaldehyde | 1.00 |

| 2-Methylbenzaldehyde (B42018) | > 1.00 (expected) |

| 3-(Methylthio)benzaldehyde | < 1.00 (expected) |

| This compound | Intermediate (predicted) |

It is important to note that these are generalized predictions, and the actual kinetic and thermodynamic parameters for the reactions of this compound would need to be determined experimentally.

Reactivity and Derivatization Strategies for 2 Methyl 3 Methylthio Benzaldehyde

Condensation Reactions of 2-Methyl-3-(methylthio)benzaldehyde

The aldehyde functional group in this compound is a key site for condensation reactions, which are crucial for forming carbon-carbon and carbon-nitrogen bonds. These reactions enable the construction of more complex molecular architectures.

Knoevenagel and Aldol (B89426) Condensation Derivatives of this compound

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. thermofisher.com The active methylene compound typically has two electron-withdrawing groups, such as in malonic esters, malononitrile, or ethyl acetoacetate. thermofisher.comwikipedia.org For this compound, a Knoevenagel condensation would proceed by the reaction of its aldehyde group with an active methylene compound, leading to the formation of an α,β-unsaturated product after dehydration. wikipedia.org The reaction is generally catalyzed by a weak base like piperidine (B6355638) or an amine. thermofisher.comwikipedia.org The reactivity of the aldehyde can be influenced by the electronic properties of the methyl and methylthio substituents on the aromatic ring.

Aldol Condensation: The aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. masterorganicchemistry.com While aldehydes with α-hydrogens can self-condense, this compound lacks α-hydrogens and thus cannot undergo self-condensation. However, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones. In such a reaction, the enolate of the other carbonyl compound would act as the nucleophile, attacking the carbonyl carbon of this compound. The presence of the methyl group at the ortho position may introduce steric hindrance, potentially affecting the reaction rate and yield. quora.com For instance, 2-methylpentanal, which has an α-hydrogen, can undergo an aldol reaction. youtube.com

A representative table of potential condensation reaction products is provided below.

| Condensation Type | Reactant 2 | Product Type |

| Knoevenagel | Malononitrile | 2-((2-Methyl-3-(methylthio)phenyl)methylene)malononitrile |

| Knoevenagel | Diethyl malonate | Diethyl 2-((2-methyl-3-(methylthio)phenyl)methylene)malonate |

| Crossed Aldol | Acetone | 4-(2-Methyl-3-(methylthio)phenyl)but-3-en-2-one |

| Crossed Aldol | Acetaldehyde | 3-(2-Methyl-3-(methylthio)phenyl)propenal |

Schiff Base Formation and Related Iminyl Chemistry from this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.com The aldehyde group of this compound readily reacts with primary amines to form the corresponding N-substituted imines. This reaction is typically catalyzed by an acid or can proceed upon heating, often with the removal of water to drive the equilibrium towards the product. ijacskros.com

The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic transformation. For example, 4-(methylthio)benzaldehyde (B43086) has been reacted with various amines to produce a series of Schiff bases. growingscience.com Similarly, 2-(methylthio)aniline (B147308) derivatives have been condensed with salicylaldehydes to yield Schiff bases. ajol.info The resulting imine products from this compound can serve as versatile intermediates for further chemical transformations.

Below is a table summarizing the formation of Schiff bases from this compound with various primary amines.

| Primary Amine | Schiff Base Product Name |

| Aniline | N-(2-Methyl-3-(methylthio)benzylidene)aniline |

| p-Toluidine | N-(2-Methyl-3-(methylthio)benzylidene)-4-methylaniline |

| 2-Aminoethanol | 2-((2-Methyl-3-(methylthio)benzylidene)amino)ethanol |

| Hydrazine (B178648) | This compound azine |

Functional Group Interconversions of this compound

The aldehyde and methylthio functional groups in this compound can be chemically modified through various interconversion reactions, providing pathways to a range of other functionalized molecules.

Conversions to Carboxylic Acids, Alcohols, and Alkyl Derivatives

Carboxylic Acids: The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-methyl-3-(methylthio)benzoic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and hydrogen peroxide. libretexts.orgorganic-chemistry.org The choice of oxidant can be critical to avoid over-oxidation or reaction with the methylthio group. For example, sodium perborate (B1237305) in acetic acid is an effective reagent for oxidizing aromatic aldehydes to carboxylic acids. organic-chemistry.org

Alcohols: The aldehyde can be reduced to a primary alcohol, 2-methyl-3-(methylthio)benzyl alcohol. Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). vanderbilt.edu The Meerwein-Ponndorf-Verley reduction, using aluminum isopropoxide, is another method for reducing aldehydes to alcohols. researchgate.net

Alkyl Derivatives: While direct conversion of the aldehyde to an alkyl group is possible through reactions like the Wolff-Kishner or Clemmensen reduction, these conditions might affect the methylthio group. A more controlled approach would be the reduction of the corresponding thioacetal.

The following table outlines the products of these functional group interconversions.

| Reaction Type | Product |

| Oxidation | 2-Methyl-3-(methylthio)benzoic acid |

| Reduction | (2-Methyl-3-(methylthio)phenyl)methanol |

| Reductive Amination (with ammonia) | (2-Methyl-3-(methylthio)phenyl)methanamine |

Transformations of the Methylthio Group to Sulfinyl, Sulfonyl, or other Sulfur Moieties

The methylthio group (-SCH3) in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) (sulfinyl) or sulfone (sulfonyl) derivatives. The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and reaction conditions.

Sulfoxide Formation: Oxidation of the methylthio group to a methylsulfinyl group (-SOCH3) can be achieved using mild oxidizing agents. This transformation introduces a chiral center at the sulfur atom.

Sulfone Formation: Further oxidation of the sulfoxide or direct oxidation of the methylthio group with stronger oxidizing agents leads to the formation of the methylsulfonyl group (-SO2CH3). This group is a strong electron-withdrawing group and can significantly influence the reactivity of the aromatic ring and the remaining functional groups.

The table below shows the products of the oxidation of the methylthio group.

| Oxidation State | Product Name |

| Sulfoxide | 2-Methyl-3-(methylsulfinyl)benzaldehyde |

| Sulfone | 2-Methyl-3-(methylsulfonyl)benzaldehyde |

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde group can participate in cyclization reactions following an initial condensation or addition step.

For instance, the Knoevenagel condensation products of this compound can undergo subsequent intramolecular reactions to form heterocyclic rings. nih.gov The presence of the methyl and methylthio groups can influence the regioselectivity of these cyclizations.

The synthesis of various heterocyclic systems can be envisioned using this aldehyde. For example, reaction with hydrazines could lead to pyrazole (B372694) or indazole derivatives, while reaction with β-ketoesters in the presence of a suitable catalyst could potentially yield dihydropyridine (B1217469) or related structures through a Hantzsch-like reaction. wikipedia.org Furthermore, the reaction with o-phenylenediamine (B120857) could lead to the formation of benzimidazole (B57391) derivatives. The specific reaction conditions and the nature of the other reactants would determine the final heterocyclic product.

A table of potential heterocyclic products is presented below.

| Reactant(s) | Heterocyclic System |

| Hydrazine hydrate (B1144303) | 1H-Indazole derivative |

| o-Phenylenediamine | Benzimidazole derivative |

| Ethyl acetoacetate, Ethyl 3-aminocrotonate | Dihydropyridine derivative |

| Thiourea | Dihydropyrimidine-2-thione derivative |

Nitrogen-Containing Heterocycles from this compound

The aldehyde functional group in this compound is a key reactive site for the synthesis of various nitrogen-containing heterocycles. This transformation typically involves a condensation reaction with a nitrogen-based nucleophile, followed by a subsequent cyclization step. The reaction of aldehydes with primary amines generally forms imine derivatives, also known as Schiff bases, which are pivotal intermediates in the formation of heterocyclic systems. libretexts.org The rate of these reactions is often pH-dependent, with optimal formation typically occurring under mildly acidic conditions. libretexts.org

One common strategy involves the reaction with dinucleophiles, where two nucleophilic nitrogen atoms can participate in the reaction. For instance, condensation with hydrazine or its derivatives can lead to the formation of six-membered rings. The general mechanism involves the initial formation of a hydrazone, which can then undergo intramolecular cyclization. The specific outcome can be influenced by the reaction conditions and the substitution pattern of the starting materials.

Furthermore, multicomponent reactions represent an efficient approach to constructing complex heterocyclic scaffolds. For example, a Hantzsch-type pyridine (B92270) synthesis, while traditionally involving a β-ketoester, an aldehyde, and ammonia, provides a conceptual framework. By adapting this methodology, this compound could potentially react with an enamine and another component to yield highly substituted pyridine derivatives. The synthesis of various nitrogen heterocycles often relies on catalyst-assisted or catalyst-free approaches, broadening the scope of accessible molecular structures. nih.govmdpi.com

Below is a table outlining potential synthetic routes to nitrogen-containing heterocycles starting from this compound.

| Target Heterocycle | Reagent(s) | General Reaction Type | Potential Product Structure |

| Pyridazine Derivative | Hydrazine (H₂NNH₂) | Condensation/Cyclization | A substituted thieno[2,3-c]pyridazine |

| Pyrimidine Derivative | Urea or Thiourea, β-dicarbonyl compound | Multicomponent Condensation (e.g., Biginelli reaction) | A dihydropyrimidine (B8664642) with the 2-methyl-3-(methylthio)phenyl group |

| Imidazole (B134444) Derivative | Ammonia, a dicarbonyl compound | Multicomponent Condensation | A substituted imidazole ring fused or attached to the benzaldehyde (B42025) core |

| Pyridine Derivative | β-amino-crotonate, Oxidizing agent | Hantzsch-type Synthesis | A substituted 1,4-dihydropyridine (B1200194) or pyridine |

Sulfur- and Oxygen-Containing Heterocycles from this compound

The presence of both an aldehyde and a methylthio group on the same aromatic ring of this compound offers unique opportunities for the synthesis of sulfur- and oxygen-containing heterocycles through intramolecular cyclization reactions.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles is of significant interest due to their prevalence in biologically active compounds. nih.gov The close proximity of the aldehyde and methylthio groups in this compound can facilitate intramolecular cyclization to form thieno-fused systems or other sulfur-containing rings. One plausible strategy involves the conversion of the aldehyde into a functional group that can react with the sulfur atom. For example, a Wittig-type reaction could introduce an α,β-unsaturated ester, and subsequent Michael addition of the sulfur atom onto the double bond could lead to the formation of a thiopyranone ring system. Alternatively, oxidative cyclization could be explored to form a thieno[3,2-b]benzaldehyde derivative. The synthesis of sulfur heterocycles can be achieved using various reagents, including elemental sulfur, under different reaction conditions. researchgate.net

Oxygen-Containing Heterocycles: Oxygen-containing heterocycles are fundamental structural motifs in many natural products and synthetic intermediates. pku.edu.cn The aldehyde group of this compound is a versatile handle for constructing such rings. A Knoevenagel condensation with an active methylene compound, such as malonic acid or its derivatives, would yield a substituted acrylic acid. nih.gov Subsequent intramolecular cyclization, potentially through the addition of the phenolic hydroxyl group (if the methylthio group were converted to a hydroxyl group) to the double bond, could form a coumarin (B35378) or chromone (B188151) derivative. Another approach could involve the reduction of the aldehyde to a benzyl (B1604629) alcohol, followed by an intramolecular etherification, although this would require the introduction of a suitable leaving group on the methylthio moiety.

The table below summarizes potential pathways to sulfur- and oxygen-containing heterocycles.

| Target Heterocycle | Reagent(s) / Reaction Steps | General Reaction Type | Potential Product Structure |

| Thiochromene Derivative | 1. Wittig Reagent (e.g., Ph₃P=CHCO₂Et) 2. Cyclization Catalyst | Wittig Reaction/Intramolecular Michael Addition | A thiochromene ring fused to the existing benzene (B151609) ring |

| Benzothiophene Derivative | Oxidative cyclization agent | Electrophilic Cyclization | A substituted benzothiophene |

| Coumarin Derivative | 1. Demethylation/Hydrolysis of thioether to thiol then to phenol (B47542) 2. Knoevenagel condensation with malonic acid | Knoevenagel Condensation/Lactonization | A coumarin ring fused to the methyl-substituted ring |

| Dihydrobenzofuran Derivative | 1. Reduction of aldehyde to alcohol 2. Conversion of methylthio to a leaving group 3. Intramolecular Williamson ether synthesis | Reduction/Nucleophilic Substitution | A dihydrobenzofuran ring |

Polymer Precursors and Monomers Derived from this compound

This compound possesses functional groups that allow it to serve as a potential precursor for the synthesis of novel polymers and monomers. The reactivity of the aldehyde and the potential for modification of the aromatic ring and methylthio group open avenues for its incorporation into various polymer architectures. While its isomer, 4-(methylthio)benzaldehyde, has been noted for its role in creating functional materials, the unique substitution pattern of this compound offers different steric and electronic properties that could be exploited.

The aldehyde group can participate in condensation polymerization reactions. For example, reaction with phenols under acidic or basic conditions can lead to the formation of calixarene-type structures or phenolic resins, where the benzaldehyde unit acts as a linker between phenolic monomers. Similarly, condensation with amines or diamines could produce polyimines (poly-Schiff bases), which are known for their thermal stability and coordination properties.

Furthermore, this compound can be chemically modified to introduce polymerizable functionalities. For instance, a Wittig reaction or Knoevenagel condensation could introduce a vinyl or acrylate (B77674) group, transforming the molecule into a monomer suitable for addition polymerization (e.g., free radical or controlled radical polymerization). This would lead to polymers with the 2-methyl-3-(methylthio)phenyl moiety as a pendant group, which could impart specific properties such as a high refractive index or metal-coordinating capabilities due to the sulfur atom. The methylthio group itself could be oxidized to a sulfoxide or sulfone, further tuning the electronic properties and potential applications of the resulting polymers.

The table below illustrates potential polymerization strategies using this compound.

| Polymer Type | Co-monomer / Modification Required | Polymerization Method | Potential Polymer Backbone/Structure |

| Phenolic Resin | Phenol or its derivatives | Condensation Polymerization | Methylene-bridged phenol units with the 2-methyl-3-(methylthio)phenyl group incorporated |

| Poly(azomethine) / Polyimine | Aromatic or aliphatic diamines | Condensation Polymerization | A polymer chain containing C=N double bonds (imines) |

| Polystyrene or Polyacrylate Derivative | Modification to introduce a vinyl or acrylate group (e.g., via Wittig reaction) | Addition Polymerization | A vinyl polymer with pendant 2-methyl-3-(methylthio)phenyl groups |

| Polyester (B1180765) | Oxidation of aldehyde to carboxylic acid, then reaction with a diol | Condensation Polymerization | A polyester chain incorporating the aromatic ring |

Advanced Spectroscopic and High Resolution Analytical Studies of 2 Methyl 3 Methylthio Benzaldehyde

Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 2-Methyl-3-(methylthio)benzaldehyde, it provides unambiguous evidence of the atomic arrangement and conformational preferences.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete chemical structure by revealing correlations between different nuclei. nih.gov

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the aldehyde proton and the adjacent aromatic proton, as well as between the neighboring protons on the benzene (B151609) ring, confirming their connectivity.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. ustc.edu.cn This is a highly sensitive technique that provides a clear map of all C-H bonds. nih.gov For the title compound, it would show a correlation between the methyl protons of the methylthio group and its corresponding carbon, the protons of the 2-methyl group and its carbon, and each aromatic proton with its respective carbon atom. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). ustc.edu.cn This allows for the connection of molecular fragments that are not directly bonded. For instance, in this compound, HMBC would show correlations from the aldehyde proton to the carbons at positions 1 and 2 of the benzene ring, and from the methyl protons of the thioether group to the carbon at position 3, unequivocally establishing the substitution pattern. sdsu.eduustc.edu.cn

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Aldehyde-H (~10.0 ppm) | Aromatic-H | C=O Carbon | C1, C2 |

| Aromatic-H4 (~7.5 ppm) | Aromatic-H5 | C4 | C2, C6, C=O |

| Aromatic-H5 (~7.3 ppm) | Aromatic-H4, Aromatic-H6 | C5 | C1, C3 |

| Aromatic-H6 (~7.4 ppm) | Aromatic-H5 | C6 | C2, C4 |

| 2-Methyl-H (~2.5 ppm) | None | 2-Methyl-C | C1, C2, C3 |

| 3-S-Methyl-H (~2.4 ppm) | None | 3-S-Methyl-C | C3 |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are influenced by these interactions, offering insights into molecular packing, polymorphism (the existence of multiple crystalline forms), and local symmetry. For this compound, ssNMR could be used to distinguish between different crystalline polymorphs, which may exhibit distinct chemical shifts due to variations in their crystal lattice environments. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C, providing data on the number of chemically inequivalent molecules in the crystallographic unit cell.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound.nih.govdocbrown.info

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₉H₁₀OS), HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the confident confirmation of its elemental composition. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The analysis of these fragments helps to piece together the molecular structure. Based on the fragmentation of related compounds like benzaldehyde (B42025) and thioanisole (B89551), a plausible fragmentation pathway for this compound can be proposed. docbrown.infonist.gov

Molecular Ion Peak (M⁺•): The initial ionization produces the molecular ion at m/z 166.

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 165. docbrown.info

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the benzene ring and the formyl group results in the loss of a CHO radical, producing an ion at m/z 137. docbrown.info

Loss of a Methyl Radical (M-15): Loss of a methyl radical from the thioether group can occur, yielding an ion at m/z 151.

Loss of the Thio-methyl Radical (M-47): Cleavage of the C-S bond can lead to the loss of the •SCH₃ radical, resulting in an ion at m/z 119.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Origin |

| [C₉H₁₀OS]⁺• | C₉H₁₀OS | 166.0452 | Molecular Ion (M⁺•) |

| [C₉H₉OS]⁺ | C₉H₉OS | 165.0374 | [M-H]⁺ |

| [C₈H₇S]⁺ | C₈H₇S | 135.0268 | [M-CHO]⁺ |

| [C₈H₇OS]⁺ | C₈H₇OS | 151.0218 | [M-CH₃]⁺ |

| [C₈H₇O]⁺ | C₈H₇O | 119.0497 | [M-SCH₃]⁺ |

X-ray Crystallography and Solid-State Structural Elucidation of this compound Derivatives.sciencepublishinggroup.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of derivatives provides insight into expected structural features. sciencepublishinggroup.com A crystallographic study of a derivative would reveal exact bond lengths, bond angles, and torsional angles. For instance, it would confirm the relative planarity of the benzaldehyde moiety and the orientation of the methylthio group with respect to the aromatic ring. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as weak C-H···O or C-H···S hydrogen bonds, which govern the supramolecular architecture. In a related structure, 2-[methylthio(morpholino)methylene]malononitrile, intermolecular C-H···S and C-H···O hydrogen bonds were observed to link molecules into chains, a feature that could potentially be present in crystalline derivatives of this compound. sciencepublishinggroup.com

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Studies of this compound.nih.govuniv-tlse3.fr

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. univ-tlse3.fr Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

For this compound, key vibrational modes would include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically around 1700-1680 cm⁻¹, characteristic of an aromatic aldehyde.

C-S Stretch: A weaker band in the range of 710-570 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

These techniques are particularly sensitive to intermolecular interactions. nih.gov If this compound engages in hydrogen bonding in the solid state (e.g., C-H···O interactions), a downshift (red shift) and broadening of the C=O stretching frequency would be observed compared to its frequency in a non-polar solvent. nih.govresearchgate.net While significant tautomerism is not expected for this molecule, vibrational spectroscopy is a primary tool for studying such equilibria in compounds where it is possible.

Chiroptical Spectroscopy of Chiral Derivatives of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the analysis of chiral compounds. rsc.org

While this compound itself is achiral, a chiral derivative could be synthesized, for example, by introducing a stereocenter into a substituent. The chiroptical response of such a derivative would be highly sensitive to its absolute configuration (the R/S designation of its stereocenter). By comparing the experimentally measured ECD or VCD spectra with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously determined. rsc.orgrsc.org These techniques provide invaluable information for stereochemical assignments in asymmetric synthesis and natural product chemistry.

Computational and Theoretical Chemistry of 2 Methyl 3 Methylthio Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Methyl-3-(methylthio)benzaldehyde

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties by solving the Schrödinger equation. scienceopen.com For a molecule like this compound, these calculations can determine its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity. The electronic structure, particularly the arrangement of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding how the molecule will interact with other chemical species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. scienceopen.com DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. In a DFT study of this compound, the molecule's geometry would be optimized to find its lowest energy conformation.

From this optimized structure, a variety of electronic properties can be calculated. Studies on analogous compounds like benzaldehyde (B42025) and its derivatives show that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide reliable results for geometric parameters and electronic spectra. researchgate.netnih.gov The molecular electrostatic potential (MESP) map can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the electronegative oxygen atom of the aldehyde group is expected to be a region of negative potential (an electrophilic site), while the aromatic ring and sulfur atom contribute to the molecule's nucleophilic character. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher HOMO-LUMO gap generally indicates lower reactivity and greater kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Benzaldehyde Analogs This table presents typical values for benzaldehyde and its derivatives calculated using DFT methods, providing a reference for the expected properties of this compound.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | B3LYP/6-311++G(d,p) | -6.95 | -1.78 | 5.17 | researchgate.net |

| 4-Hydroxybenzaldehyde | B3LYP/6-31G(d,p) | -6.13 | -1.60 | 4.53 | mdpi.com |

| Nitrobenzene | B3LYP/aug-cc-pVDZ | -7.90 | -2.58 | 5.32 | mdpi.com |

| Anisole | B3LYP/aug-cc-pVDZ | -6.92 | -0.54 | 6.38 | mdpi.com |

Ab Initio Methods Applied to this compound

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from experimental findings. researchgate.net These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. nih.gov

While specific ab initio studies on this compound are not prominent in the literature, research on analogous molecules demonstrates their utility. For instance, a study on the acetalization of 2-methylbenzaldehyde (B42018) utilized the ab initio method with a 6-31G* basis set to model the reaction mechanism. researchgate.net This approach allowed for the optimization of reactant, intermediate, and product structures, and the calculation of their respective energies to map out the most probable reaction pathway. researchgate.net A similar ab initio approach could be applied to this compound to investigate its reactions, such as oxidation of the aldehyde or sulfur group, providing a detailed, first-principles understanding of the transformation energetics. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Materials

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with a solvent or material matrix.

Prediction of Spectroscopic Parameters and Conformational Analysis of this compound

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations are frequently used to compute vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the vibrational frequencies of the optimized structure of this compound, one can assign the peaks in an experimental IR spectrum to specific molecular motions, such as the C=O stretch of the aldehyde, C-H stretches of the methyl group and aromatic ring, and C-S stretches of the methylthio group. nih.govsolidstatetechnology.us

Conformational analysis is another critical area where computational chemistry provides essential insights. This compound has several rotatable bonds, primarily the bond connecting the aldehyde group to the benzene (B151609) ring and the bond connecting the methylthio group to the ring. Rotation around these bonds gives rise to different conformers with varying energies. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them. Studies on similar molecules, like 2-methoxytetrahydropyran (B1197970) and its thio-analogues, have used DFT to analyze conformational preferences, showing how factors like hyperconjugation and electrostatic interactions determine the most stable geometry. researchgate.net For this compound, one would expect to find different stable orientations of the aldehyde and methylthio groups relative to the methyl group on the ring.

Table 2: Plausible Conformers of this compound for Theoretical Study This table outlines the key dihedral angles that would be investigated in a computational conformational analysis to determine the most stable structures.

| Conformer Description | Key Dihedral Angle 1 (τ1) | Key Dihedral Angle 2 (τ2) | Expected Relative Stability |

|---|---|---|---|

| Planar Aldehyde, Syn-Thioether | C(ring)-C(ring)-C(aldehyde)-O (approx. 0°) | C(ring)-C(ring)-S-C(methyl) (approx. 0°) | Likely influenced by steric hindrance between adjacent groups. |

| Planar Aldehyde, Anti-Thioether | C(ring)-C(ring)-C(aldehyde)-O (approx. 0°) | C(ring)-C(ring)-S-C(methyl) (approx. 180°) | Potentially more stable due to reduced steric clash. |

| Perpendicular Aldehyde, Syn-Thioether | C(ring)-C(ring)-C(aldehyde)-O (approx. 90°) | C(ring)-C(ring)-S-C(methyl) (approx. 0°) | Likely a higher energy transition state or unstable conformer. |

| Perpendicular Aldehyde, Anti-Thioether | C(ring)-C(ring)-C(aldehyde)-O (approx. 90°) | C(ring)-C(ring)-S-C(methyl) (approx. 180°) | Likely a higher energy state. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

A prime example of this methodology is the ab initio study of the acid-catalyzed acetalization of 2-methylbenzaldehyde. researchgate.net Researchers modeled the entire reaction sequence, which included:

Protonation of the aldehyde's carbonyl oxygen.

Nucleophilic attack by methanol (B129727) on the carbonyl carbon to form a hemiacetal intermediate.

Protonation of the hemiacetal's hydroxyl group.

Loss of a water molecule to form a resonance-stabilized carbocation.

Attack by a second methanol molecule.

Deprotonation to yield the final acetal (B89532) product.

Table 3: Calculated Energy Profile for the Acetalization of 2-Methylbenzaldehyde (Illustrative) Data adapted from a study on a closely related analog to demonstrate the type of information gained from reaction pathway modeling. Energies are relative to the initial reactants.

| Reaction Step/Species | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Reactants (2-methylbenzaldehyde + methanol) | 0.0 | researchgate.net |

| Protonated Benzaldehyde | -15.2 | researchgate.net |

| Transition State 1 | 12.5 | researchgate.net |

| Hemiacetal Intermediate | -8.9 | researchgate.net |

| Transition State 2 | 21.3 | researchgate.net |

| Product (Acetal + water) | -5.4 | researchgate.net |

Quantitative Structure-Property Relationships (QSPR) for this compound Analogs (non-biological activity focused)

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. rsc.org The fundamental strategy is to develop a mathematical model that can predict a specific property based on a set of calculated values known as molecular descriptors. nih.gov These descriptors numerically represent the constitutional, topological, geometric, or electronic features of a molecule. researchgate.net

For this compound and its analogs, QSPR models could be developed to predict a wide range of non-biological properties, such as boiling point, vapor pressure, solubility, or partition coefficients (e.g., LogKow). researchgate.net A typical QSPR study involves:

Assembling a dataset of molecules with known experimental property values.

Calculating a large number of molecular descriptors for each molecule.

Using statistical methods, like Multiple Linear Regression (MLR), to build a model that links a subset of these descriptors to the property of interest.

Validating the model to ensure its predictive power.

For instance, a QSPR study on aromatic aldehydes successfully developed a model to predict their lipophilicity (LogKow) using descriptors calculated from their 2D structure. researchgate.net Another study on aliphatic aldehydes used constitutional and charge descriptors to predict their thermal energy. researchgate.net For a QSPR model involving this compound, relevant descriptors would likely include those related to molecular size (e.g., molecular weight), branching, and electronic character (e.g., partial charges on the oxygen and sulfur atoms).

Table 4: Common Descriptor Classes Used in QSPR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of aromatic rings, Number of S atoms | Basic molecular composition and atom counts. |

| Topological | Wiener index, Randić index | Molecular branching and connectivity. |

| Geometric (3D) | Molecular surface area, Molecular volume | Three-dimensional size and shape. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Electron distribution and reactivity. |

Applications of 2 Methyl 3 Methylthio Benzaldehyde As a Chemical Precursor and Building Block

Application in Flavor and Fragrance Chemical Synthesis (as a precursor, not its inherent property)

The true value of 2-Methyl-3-(methylthio)benzaldehyde in the flavor and fragrance sector lies not in its own organoleptic properties, but in its potential as a precursor for high-impact aroma chemicals, particularly those containing sulfur. Many of the most potent and characteristic savory and meaty flavors are derived from sulfur-containing heterocyclic compounds.

Detailed Research Findings: The structure of this compound is closely related to foundational meaty aroma compounds like 2-methyl-3-furanthiol (B142662) nih.gov. 2-Methyl-3-furanthiol is known for its intense roasted meat aroma and is considered a key odorant in cooked beef and other savory products nih.gov. Synthetic routes to this and similar valuable flavorings, such as bis(2-methyl-3-furyl) disulfide, often require precursors that can establish the core 2-methyl-3-substituted structure google.com.

This compound serves as a strategic starting material for such syntheses. The existing methylthio (-SCH₃) group is a key feature, and the aldehyde (-CHO) function provides a reactive site for a variety of chemical transformations. Synthetic chemists can utilize the aldehyde group to build a furan (B31954) or thiophene (B33073) ring structure, ultimately leading to the desired aroma chemical. For instance, the aldehyde could undergo cyclization reactions with appropriate reagents to form the furan ring of 2-methyl-3-furanthiol.

The table below outlines related sulfur-containing compounds, highlighting the structural components that make this compound a plausible precursor.

| Compound Name | CAS Number | Molecular Formula | Relevance as a Synthetic Target |

| 2-Methyl-3-furanthiol | 28588-74-1 | C₅H₆OS | Key meaty, roasted aroma compound nih.govchemicalbook.com. |